molecular formula C9H16N2O2 B6647515 1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea

1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea

Cat. No. B6647515
M. Wt: 184.24 g/mol
InChI Key: BFULEBLUEOSDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea involves the inhibition of key enzymes involved in various cellular processes. For example, it has been found to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. This makes it a potential candidate for the treatment of osteoporosis.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea has been found to exhibit a range of biochemical and physiological effects. For example, it has been found to inhibit the activity of the kinase PIM1, which is involved in cell proliferation and survival. This makes it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea is its potent inhibitory activity against a range of enzymes. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the desired product. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea involves the reaction of cyclopropyl isocyanate with 3-methyloxetan-3-ylmethanol in the presence of a suitable catalyst. This method has been optimized to yield high purity and high yield of the desired product.

Scientific Research Applications

1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against a range of enzymes, including proteases and kinases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and viral infections.

properties

IUPAC Name

1-cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(5-13-6-9)4-10-8(12)11-7-2-3-7/h7H,2-6H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFULEBLUEOSDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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